1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene is an organic compound with a unique structure characterized by the presence of bromine, fluorine, and methoxymethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene typically involves multiple steps, starting from commercially available precursors. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: It can be used in the synthesis of potential drug candidates, particularly those requiring fluorinated aromatic compounds.
Mechanism of Action
The mechanism by which 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar compounds to 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene include:
1-(Bromomethyl)-3-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a methoxymethyl group, which can affect its reactivity and applications.
1-Bromo-2-(methoxymethoxy)benzene: Lacks the fluorine atoms, making it less stable and less reactive in certain conditions.
The uniqueness of this compound lies in its combination of bromine, fluorine, and methoxymethyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
2680542-14-5 |
---|---|
Molecular Formula |
C9H7BrF4O |
Molecular Weight |
287 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.